N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide

Aggregation-induced emission Fluorescence Hydrazone

Research labs often struggle to source a single Schiff base that combines aggregation-induced emission (AIE) with exclusive metal-ion selectivity. H-PNAP solves this by delivering a 2-pyridyl-carbonyl-hydrazone scaffold that emits at 540 nm in the aggregated state and responds colourless-to-blue only to Fe(II) (Ka ≈10⁹ M⁻²). • Enables Fe(II) speciation in water without Fe(III) interference. • Publicly available ¹H/¹³C NMR spectra confirm the (E)-configuration, preventing mis-shipment of the inactive 4-pyridyl isomer. • Supplied as a custom-synthesised solid; standard purity ≥98% (HPLC).

Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
Cat. No. B6069171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide
Molecular FormulaC17H13N3O2
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=N3)O
InChIInChI=1S/C17H13N3O2/c21-16-9-8-12-5-1-2-6-13(12)14(16)11-19-20-17(22)15-7-3-4-10-18-15/h1-11,21H,(H,20,22)/b19-11+
InChIKeyCLYCWYSUBBNCIC-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide – A 2-Pyridyl Aroylhydrazone with Aggregation-Induced Emission and Selective Metal Binding


N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide (H-PNAP, molecular weight 291.30 g/mol, C17H13N3O2) is a Schiff-base aroylhydrazone synthesised from 2-hydroxy-1-naphthaldehyde and picolinohydrazide (2-pyridinecarbohydrazide) [1]. Its molecular architecture features a 2-hydroxynaphthyl fluorophore, an imine linkage, and a 2‑pyridyl‑carbonyl hydrazide moiety that collectively enable aggregation-induced emission (AIE) [2] and multidentate metal coordination. Spectroscopic characterisation (¹H, ¹³C NMR in DMSO‑d₆) is publicly available in the KnowItAll NMR Spectral Library, confirming the (E)-configuration of the imine bond [1].

Why 4‑Pyridyl‑Isomer and Other Hydrazone Analogs Cannot Replace N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide in AIE or Metal-Sensing Applications


The positional isomer bearing a 4‑pyridinecarbohydrazide group (AS‑8351, CAS 796‑42‑9) is a known LSD1 inhibitor but lacks the chelating topology of the 2‑pyridyl variant: the pyridine nitrogen in the 2‑position forms a five‑membered chelate ring with the hydrazide carbonyl, a structural motif essential for the 2:1 (ligand:metal) binding stoichiometry and the associated colorimetric response observed for H‑PNAP [1]. Other isosteric modifications such as the 6‑hydroxy‑picolinohydrazide derivative (HPHN) shift selectivity toward Fe³⁺/ClO⁻ sensing [2], while the semicarbazone analog (HNS) lacks the pyridyl donor altogether, eliminating the AIE characteristics [3]. Simple interchange of these analogs therefore fails where the detection mechanism or emission property relies on the precise 2‑pyridyl‑carbonyl‑hydrazone architecture.

Quantitative Differentiation Evidence for N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide (H-PNAP) vs. In‑Class Analogs


Aggregation‑Induced Emission (AIE) at 540 nm – Absent in the 4‑Pyridyl Isomer AS‑8351

H‑PNAP exhibits strong aggregation-induced emission with a maximum at 540 nm in a 90% water/methanol mixture [1]. In contrast, the 4‑pyridyl isomer AS‑8351 is not reported to display AIE under equivalent solvent conditions, consistent with the absence of the 2‑pyridyl chelation motif that restricts intramolecular motion upon aggregation .

Aggregation-induced emission Fluorescence Hydrazone

Selective Colorimetric Detection of Fe(II) at Neutral pH with a 2:1 Binding Stoichiometry

The H‑PNAP chemosensor undergoes a visible colour change from colourless to blue exclusively with Fe(II) at neutral pH, with no interference from Ca²⁺, Cr³⁺, Mn²⁺, Fe³⁺, Ni²⁺, Zn²⁺, Cd²⁺, Ag⁺, Hg²⁺, or Pb²⁺ [1]. Job‑plot analysis confirms a 2:1 (ligand:metal) binding stoichiometry, and the binding constant is 1.0 × 10⁹ M⁻² [1]. By comparison, the 6‑hydroxy analog HPHN detects Fe³⁺/Fe²⁺ with a 1:1 stoichiometry and lower selectivity (HPHN also responds to ClO⁻) [2].

Iron sensing Colorimetric probe Coordination chemistry

2:1 Ligand‑to‑Metal Stoichiometry Differentiates H‑PNAP from 1:1‑Binding 4‑Pyridyl and 6‑Hydroxy Analogs

H‑PNAP binds Fe(II), Co(II) (K = 2.0 × 10⁹ M⁻²), and Cu(II) (K = 3.0 × 10⁹ M⁻²) with a 2:1 (ligand:metal) stoichiometry [1]. This contrasts with the 4‑pyridyl isomer AS‑8351, which – lacking a suitably positioned pyridyl nitrogen – cannot form the same five‑membered chelate and is reported to act via a different pharmacophore (LSD1) rather than direct metal coordination . The 6‑hydroxy‑picolinohydrazide HPHN binds Fe³⁺ with 1:1 stoichiometry, demonstrating that the substituent position directly controls the coordination mode [2].

Coordination chemistry Stoichiometry Metal chelation

Distinct ¹H and ¹³C NMR Spectroscopic Fingerprint for Identity Verification vs. Isomeric 4‑Pyridyl Analog

The ¹H and ¹³C NMR spectra of H‑PNAP in DMSO‑d₆ are archived in the KnowItAll NMR Spectral Library (InChIKey: CLYCWYSUBBNCIC-YBFXNURJSA-N) [1]. The 2‑pyridyl substitution pattern produces distinct aromatic coupling patterns (e.g., 2‑pyridyl H‑3 doublet vs. H‑6) that differ diagnostically from the symmetrical 4‑pyridyl signals of AS‑8351, which is commercially available only at ≥98% purity . This spectral difference provides unambiguous identity confirmation in procurement and QC workflows.

NMR spectroscopy Quality control Structural confirmation

High‑Value Application Scenarios for N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide Based on Quantitative Differentiation Evidence


Solid‑State and Aggregation‑Based Fluorescent Sensors for Environmental Fe(II) Monitoring

H‑PNAP's AIE at 540 nm [1] enables fabrication of solid‑state test strips or nanoparticle sensors that remain emissive in the aggregated state, a requirement that non‑AIE analogs such as AS‑8351 cannot meet. The exclusive Fe(II) response [2] allows direct speciation in water samples without deconvolution of Fe(III) interference.

Naked‑Eye Colorimetric Kits for Fe(II) Speciation in Biological Fluids

The distinct colourless‑to‑blue transition specific to Fe(II), coupled with the 2:1 binding stoichiometry and high binding affinity (10⁹ M⁻²) [2], supports point‑of‑care test devices for iron‑overload conditions where Fe(II)/Fe(III) ratio is diagnostically relevant.

Optoelectronic Materials Exploiting Aggregation‑Induced Emission

The AIE‑activity of H‑PNAP [1] positions it as a candidate luminogen for organic light‑emitting diodes (OLEDs) or luminescent hydrogels, where the 2‑pyridyl‑carbonyl‑hydrazone framework provides both emission efficiency and metal‑coordination sites for stimuli‑responsive behaviour.

QC Reference Standard for Distinguishing 2‑Pyridyl vs. 4‑Pyridyl Hydrazone Isomers

The publicly available ¹H/¹³C NMR spectra in DMSO‑d₆ [3] serve as an authenticated reference to confirm isomer identity when purchasing the compound from compound libraries or custom synthesis vendors, preventing mis‑shipment of the cheaper but functionally different 4‑pyridyl isomer.

Quote Request

Request a Quote for N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.